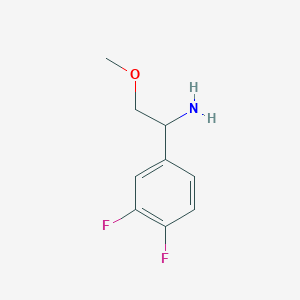
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methoxyethanamine moiety
作用機序
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that can lead to thrombotic events such as stroke and heart attack .
Mode of Action
This compound, also known as Ticagrelor, acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . This interaction prevents the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thereby inhibiting platelet activation and aggregation .
Biochemical Pathways
The compound’s action on the P2Y12 receptor affects the ADP-dependent activation pathway of platelets . By inhibiting this pathway, Ticagrelor prevents the formation of blood clots, reducing the risk of thrombotic events .
Pharmacokinetics
Ticagrelor is rapidly absorbed with a maximum plasma concentration at 1.5 hours . The major active metabolite, AR-C124910XX, is formed by O-deethylation . Exposure to AR-C124910XX is 29% of peak and 40% of overall exposure to Ticagrelor . In most subjects, radioactivity is undetectable in plasma after 20 hours and whole blood after 12 hours . The mean radioactivity recovery is 26.5% in urine and 57.8% in feces . Renal clearance of Ticagrelor and AR-C124910XX is of minor importance .
Result of Action
The inhibition of platelet aggregation by Ticagrelor reduces the risk of thrombotic events in patients with acute coronary syndrome or a history of myocardial infarction . This can prevent future myocardial infarction, stroke, and cardiovascular death .
Action Environment
The action, efficacy, and stability of Ticagrelor can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, genetic factors such as polymorphisms in the CYP3A4 enzyme, which metabolizes Ticagrelor, can influence its pharmacokinetics and pharmacodynamics
準備方法
The synthesis of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with methoxyethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
科学的研究の応用
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
類似化合物との比較
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-2-methoxyethan-1-amine: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-(3,4-Difluorophenyl)-2-hydroxyethan-1-amine: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXDXOIJHPACRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-YL)-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B2943929.png)
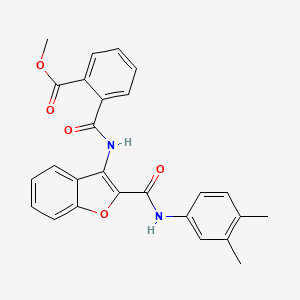
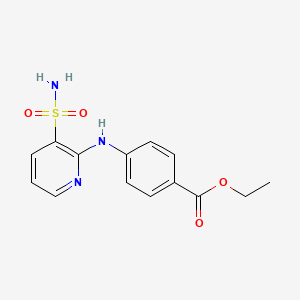
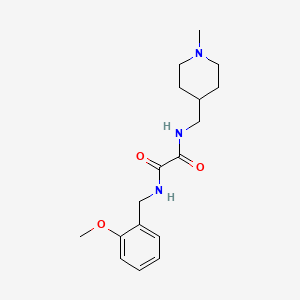
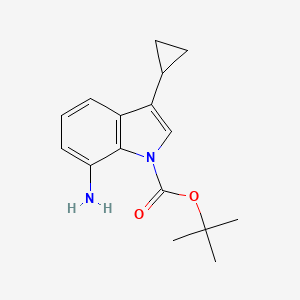

![6-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-N,N-dimethylpyridazin-4-amine](/img/structure/B2943941.png)
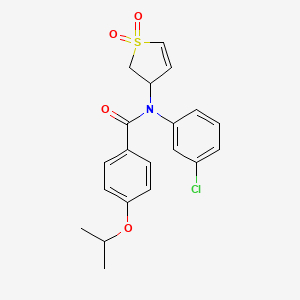
![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2943946.png)
![6-ethyl-1,3-dimethyl-5-((4-phenoxyphenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2943947.png)
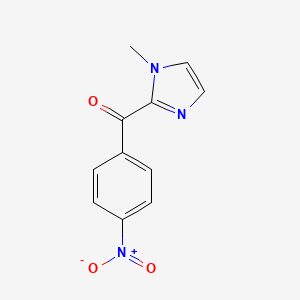
![1,1-bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-ol](/img/structure/B2943950.png)
![3-[3-(benzyloxy)pyridin-2-yl]-1-{[1,1'-biphenyl]-2-yl}urea](/img/structure/B2943951.png)
